Butane, 1-(ethenylthio)-
Description
Structurally, it consists of a butane chain substituted with an ethenylthio (-S-CH₂-CH₂) group at the first carbon. Its reactivity and applications are influenced by the thioether (-S-) functional group, which distinguishes it from oxygenated or halogenated analogs.
Properties
CAS No. |
4789-70-2 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
1-ethenylsulfanylbutane |
InChI |
InChI=1S/C6H12S/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3 |
InChI Key |
LBMGSGLAWRZARD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1-(ethenylthio)- can be achieved through several methods. One common approach involves the reaction of butyl halides with sodium ethenylthiolate under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of Butane, 1-(ethenylthio)- often involves the use of large-scale reactors where butyl halides and sodium ethenylthiolate are reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Butane, 1-(ethenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
Butane, 1-(ethenylthio)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Butane, 1-(ethenylthio)- involves its interaction with molecular targets through its ethenylthio group. This group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Functional Group and Molecular Structure Analysis
The following table summarizes key structural and molecular differences between Butane, 1-(ethenylthio)- and related compounds:
Physical and Chemical Properties
Boiling Points and Polarity :
- Thioethers like Butane, 1-(ethenylthio)- generally exhibit lower boiling points compared to ethers (e.g., 1-methoxybutane, boiling point ~92–94°C ) due to weaker dipole-dipole interactions. Sulfur’s lower electronegativity reduces polarity.
- Sulfonyl derivatives (e.g., Butane, 1-(ethylsulfonyl) ) have higher polarity and boiling points due to the strong electron-withdrawing -SO₂- group .
Reactivity :
Research Findings and Gaps
- Volatility in Food Systems : Butane, 1-(ethenylthio)- was uniquely identified in dairy metabolomics, suggesting niche roles in food chemistry that warrant further study .
- Medicinal Potential: The structural similarity of 1-(ethenylthio)-octane to bioactive compounds underscores the need to explore shorter-chain analogs like Butane, 1-(ethenylthio)- for similar properties .
- Data Limitations : Physical property data (e.g., boiling point, solubility) for Butane, 1-(ethenylthio)- are sparse, highlighting a gap in existing literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
